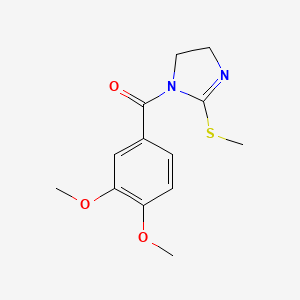

![molecular formula C16H15ClN4O2S B2363299 ethyl 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate CAS No. 893914-91-5](/img/structure/B2363299.png)

ethyl 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “ethyl 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate” is a heterocyclic compound . Heterocyclic compounds offer a high degree of structural diversity and have proven to be broadly and economically useful as therapeutic agents . They have demonstrated various biological activities .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 2,4,6-trisubstituted pyrimidines were synthesized by reacting chalcone with guanidine hydrochloride . Another study reported the synthesis of 4-substituted-2-{[(1H-benzo[d]imidazol-2-yl) methyl]thio}-6-methylpyrimidines from pyrimidine–benzimidazole combination .Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using various techniques such as 1H-NMR, 13C-NMR, and HRMS . These techniques help to confirm the structure of the synthesized compounds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve one-pot multicomponent reactions . For example, one study reported the use of 2,4-dichlorobenzaldehyde in the presence of acetophenone, ethyl cyanoacetate, diethyl malonate, and/or malononitrile to yield the corresponding derivatives .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been confirmed by physicochemical properties and spectral data (IR, NMR, and elemental analyses) .Scientific Research Applications

Antimicrobial and Anticancer Properties

Research indicates that derivatives of ethyl 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate show promise in antimicrobial and anticancer applications. For instance, novel pyrazole derivatives synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate demonstrated significant antimicrobial activity and higher anticancer activity compared to the reference drug doxorubicin in vitro studies (Hafez, El-Gazzar, & Al-Hussain, 2016).

Enzymatic Activity Enhancement

Certain derivatives of this compound have shown potential in enhancing enzymatic activities. For example, compounds synthesized from ethyl 2,4-dioxo-4-(4-oxo-1-phenyl-1,4-dihydo-5H-pyrazolo[3,4-d]pyrimidin-5-yl)butanoate revealed a potent effect on increasing the reactivity of cellobiase (Abd & Awas, 2008).

Synthesis and Structural Elucidation

The compound has been utilized in the synthesis of various derivatives, providing insights into chemical structures and reactions. For example, novel ethyl (1,3-diphenyl-1H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)acetate was synthesized, and its structure was determined using spectral data, contributing to the understanding of chemical properties of such compounds (Farghaly & Gomha, 2011).

Antimicrobial and Insecticidal Properties

In addition to its potential in anticancer therapy, derivatives of this compound also exhibit antimicrobial and insecticidal properties. Research into pyrazolo[3,4-d]pyrimidin derivatives showed significant antimicrobial activity, indicating potential for therapeutic applications (Khobragade et al., 2010). Additionally, novel heterocycles incorporating a thiadiazole moiety synthesized from related compounds demonstrated insecticidal properties against the cotton leafworm (Fadda et al., 2017).

Mechanism of Action

Target of Action

Similar compounds with a pyridopyrimidine moiety have shown therapeutic interest . For instance, CDK4/6 inhibitors, which contain a similar structure, target specific enzymes called CDK4 and CD6 . These enzymes stimulate the proliferation of malignant (cancer) cells .

Mode of Action

It can be inferred from similar compounds that the interaction with its targets could disrupt signals that stimulate the proliferation of malignant cells .

Biochemical Pathways

It can be inferred from similar compounds that the disruption of signals that stimulate the proliferation of malignant cells could affect the cell cycle regulation pathway .

Pharmacokinetics

It is noted that potent compounds from a similar series have a clogp value less than 4 and a molecular weight less than 400 . These properties are likely to maintain drug-likeness during lead optimization .

Result of Action

It can be inferred from similar compounds that the disruption of signals that stimulate the proliferation of malignant cells could result in the inhibition of cancer cell growth .

Safety and Hazards

While specific safety and hazard information for “ethyl 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate” is not available, it’s important to handle all chemical compounds with care and appropriate safety measures. For instance, similar compounds have been noted to cause eye and skin irritation .

Future Directions

The future directions in the research of similar compounds involve the design of new selective, effective, and safe therapeutic agents . The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules .

Properties

IUPAC Name |

ethyl 2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN4O2S/c1-3-23-16(22)10(2)24-15-13-8-20-21(14(13)18-9-19-15)12-6-4-11(17)5-7-12/h4-10H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIWPAJNHYLTDKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)SC1=NC=NC2=C1C=NN2C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-propyloxamide](/img/structure/B2363220.png)

![3-(4-chlorobenzyl)-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2363226.png)

![(S)-1-[(Pyridin-4-yl)carbonyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B2363230.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2363232.png)

![N'-[3-(trifluoromethyl)benzoyl]thieno[2,3-b]quinoline-2-carbohydrazide](/img/structure/B2363235.png)

![5-phenyl-1-[4-(propan-2-yl)phenyl]-1H-imidazole-2-thiol](/img/structure/B2363239.png)